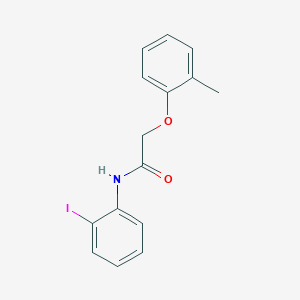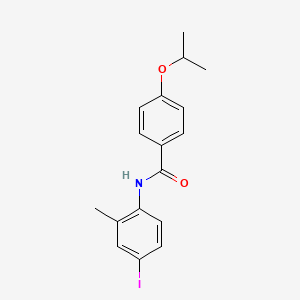![molecular formula C13H10O4 B3644919 6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE](/img/structure/B3644919.png)
6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE
Overview
Description
6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE is a heterocyclic compound that belongs to the pyranochromene family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to produce 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The cyclization of this compound through Claisen rearrangement by heating in DMF leads to the formation of 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one. Finally, the reaction of this compound with various aromatic aldehydes yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Deguelin: A naturally occurring pyranochromene with strong anticancer activity.
Glyinflanin K: Another pyranochromene with significant biological activities.
Glyasperin M: Known for its antimicrobial properties.
Uniqueness
6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its methyl group at the 6-position and the fused pyranochromene structure differentiate it from other similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-6,7-dihydropyrano[3,2-g]chromene-2,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-7-4-13(15)17-11-6-10-8(5-9(7)11)2-3-12(14)16-10/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEIKWVNFCITJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3CCC(=O)OC3=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B3644839.png)
![2'-[({3-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3644855.png)
![2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3644862.png)
![Ethyl 4-{[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]methyl}benzoate](/img/structure/B3644864.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3644870.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine](/img/structure/B3644871.png)
![1-[2-(4-Chlorophenyl)ethyl]-3-(4-phenoxyphenyl)thiourea](/img/structure/B3644879.png)
![1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3644891.png)
![N~2~-benzyl-N-(4-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3644898.png)
![N-(4-methoxyphenyl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B3644904.png)
![(5E)-3-[(4-BROMOPHENYL)METHYL]-5-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3644913.png)


![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3644942.png)
